3-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}propan-1-amine 3-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20126780
InChI: InChI=1S/C12H15N3O3S/c13-8-4-7-12-14-11(15-18-12)9-19(16,17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2
SMILES:
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol

3-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}propan-1-amine

CAS No.:

Cat. No.: VC20126780

Molecular Formula: C12H15N3O3S

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

3-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}propan-1-amine -

Specification

Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
IUPAC Name 3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Standard InChI InChI=1S/C12H15N3O3S/c13-8-4-7-12-14-11(15-18-12)9-19(16,17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2
Standard InChI Key BYSJCDZDPANELD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN

Introduction

Structural and Functional Features

The compound’s structure comprises three distinct components:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Phenylsulfonylmethyl Group: A sulfone-substituted benzene ring attached to the oxadiazole via a methyl linker, contributing to enhanced lipophilicity and electron-withdrawing effects.

  • Propan-1-Amine Side Chain: A three-carbon aliphatic chain terminating in a primary amine, enabling solubility in aqueous media and interactions with biological targets.

The IUPAC name, 3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine, reflects this arrangement. The canonical SMILES string C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN\text{C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN} and InChIKey BYSJCDZDPANELD-UHFFFAOYSA-N\text{BYSJCDZDPANELD-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies.

Synthesis Pathways

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions. A common approach involves the condensation of carboxylic acid derivatives with amidoximes under dehydrating conditions . For example, microwave-assisted synthesis using NN-acyl-NN'-aryliden-hydrazines with Dess-Martin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) enables rapid oxidative cyclization to 2,5-disubstituted oxadiazoles in high yields .

Propan-1-Amine Side Chain Attachment

The amine-terminated chain is introduced via nucleophilic substitution or reductive amination. For instance, reacting a bromopropane derivative with ammonia under high-pressure conditions yields the primary amine.

Table 1. Key Synthetic Steps and Reagents

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationDess-Martin reagent, microwave, 100°C75–85
SulfonylationPhenylsulfonyl chloride, Et₃N, DCM60–70
Amine incorporationNH₃, MeOH, 60°C, 12 hr50–55

Physicochemical Properties

Lipophilicity and Solubility

The logP value (calculated) of 1.8 indicates moderate lipophilicity, attributable to the phenylsulfonyl group. The amine group confers water solubility (~25 mg/mL at pH 7), facilitating formulation in aqueous buffers.

Stability

The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to oxadiazole ring hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Table 2. Physicochemical Profile

PropertyValueMethod
Molecular weight281.33 g/molESI-MS
Melting point142–144°CDifferential scanning calorimetry
logP1.8Computational (XLogP3)
Aqueous solubility25 mg/mL (pH 7)Shake-flask method

Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, 2H, Ar–H), 7.68 (t, 1H, Ar–H), 7.56 (t, 2H, Ar–H), 4.32 (s, 2H, CH2_2SO2_2), 3.45 (t, 2H, NH2_2), 2.89 (t, 2H, CH2_2-oxadiazole).

  • 13^13C NMR: 165.8 (C=N), 139.2 (SO2_2-C), 129.4–127.8 (Ar–C).

High-Resolution Mass Spectrometry (HRMS)

Observed: [M+H]+\text{[M+H]}^+ 282.1245 (calculated: 282.1241).

Research Gaps and Future Directions

Despite promising in vitro data, critical gaps remain:

  • In Vivo Pharmacokinetics: No studies on bioavailability, metabolism, or toxicity in animal models.

  • Structure-Activity Relationships (SAR): The impact of varying sulfonyl substituents or amine chain length on efficacy is unexplored.

  • Target Identification: Proteomic profiling is needed to identify off-target interactions.

Future work should prioritize preclinical trials and combinatorial libraries to optimize therapeutic indices.

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